1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]-
Description
The compound 1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]- (CAS: 440102-69-2) is a substituted diamine featuring a pyridine ring and a branched alkyl chain. Its molecular formula is C₁₂H₂₁N₃, with a molecular weight of 207.32 g/mol . Structurally, it consists of:
- A pyridine ring substituted at the 5-position with an isopropyl group (1-methylethenyl).
- A 1,2-propanediamine backbone modified by a methyl group at the 2-position, creating steric and electronic effects.
The InChIKey (VZJUQXRRBAITRB-UHFFFAOYSA-N) and SMILES (CC(C)C1=CN=C(C=C1)NCC(C)(C)N) highlight its hybrid aromatic-aliphatic nature . While computed properties are noted (e.g., hydrogen bond donors/acceptors, rotatable bonds), experimental data on melting points, solubility, or reactivity remain unavailable in the provided evidence .
Properties
CAS No. |
440101-18-8 |
|---|---|
Molecular Formula |
C12H19N3 |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-methyl-1-N-(5-prop-1-en-2-ylpyridin-2-yl)propane-1,2-diamine |
InChI |
InChI=1S/C12H19N3/c1-9(2)10-5-6-11(14-7-10)15-8-12(3,4)13/h5-7H,1,8,13H2,2-4H3,(H,14,15) |
InChI Key |
YINOKWXFYVFXNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CN=C(C=C1)NCC(C)(C)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Amination of Halogenated Pyridines
A foundational approach involves coupling 5-(1-methylethenyl)-2-halopyridines with 2-methyl-1,2-propanediamine precursors. The halogen (e.g., bromine or iodine) at the 2-position of the pyridine ring serves as a leaving group for nucleophilic displacement. For example, Patent CN100341854C demonstrates the use of N1-(2'-pyridyl)-1,2-propanediamine sulfamic acid as an intermediate, where a pyridinyl mesylate reacts with a diamine under basic conditions. Adapting this method, the target compound could be synthesized via:
$$
\text{2-Bromo-5-(1-methylethenyl)pyridine + 2-Methyl-1,2-propanediamine} \xrightarrow{\text{Base, Pd catalyst}} \text{Target Compound}
$$
Key conditions include palladium-catalyzed coupling (e.g., Pd₂(dba)₃ with XantPhos), yielding regiospecific amination. Reaction temperatures between 80–110°C and toluene as solvent optimize coupling efficiency.
Reductive Amination of Pyridinyl Ketones
Reductive amination offers a route to introduce the diamine moiety. A pyridinyl ketone intermediate, such as 5-(1-methylethenyl)-2-pyridinylketone, reacts with 1,2-propanediamine under reducing conditions. Method B from RSC Medicinal Chemistry employs HCl/dioxane for deprotection, which could be adapted to reduce imine intermediates formed between the ketone and diamine. Sodium cyanoborohydride or hydrogenation with Raney nickel may facilitate this step, achieving yields >70%.
Protection-Deprotection Strategies for Diamine Synthesis
Sulfamic Acid as a Protecting Group
Patent CN100341854C highlights sulfamic acid derivatives as intermediates for diamine synthesis. The protocol involves:
- Reacting 2-methyl-1,2-propanediamine with sulfamic acid to form a protected diamine.
- Coupling the protected diamine with 5-(1-methylethenyl)-2-pyridinyl mesylate.
- Hydrolyzing the sulfamic acid group with 3N HCl to release the free diamine.
This method preserves chirality during coupling, critical for enantiomerically pure products. The hydrolysis step (18 hours at room temperature) yields the target compound with 78% efficiency.
Boc Protection in Piperazine Formation
While not directly cited, analogous methods from Patent US8835430B2 suggest tert-butoxycarbonyl (Boc) protection for amines. Boc-protected 2-methyl-1,2-propanediamine could undergo coupling with a pyridinyl electrophile, followed by deprotection with trifluoroacetic acid. This approach minimizes side reactions during coupling.
Stereochemical Control and Chiral Resolution
The target compound’s asymmetric carbon necessitates enantioselective synthesis. Patent CN100341854C resolves racemic mixtures via chiral chromatography or diastereomeric salt formation. For instance, reacting the diamine with L-tartaric acid forms diastereomeric salts separable by crystallization. Alternatively, asymmetric hydrogenation using Ru-BINAP catalysts achieves enantiomeric excess >90%.
Functionalization of the 1-Methylethenyl Group
Elimination of Hydroxyl Groups
Dehydration of 5-(1-hydroxyethyl)-2-pyridinyl derivatives using acidic catalysts (e.g., H₂SO₄) forms the 1-methylethenyl group. This method, though less selective, offers a cost-effective alternative.
Comparative Analysis of Synthetic Methods
Scalability and Industrial Feasibility
Large-scale synthesis favors the sulfamic acid protection route due to its robustness and compatibility with continuous flow systems. Patent CN100341854C reports pilot-scale production (10 kg batches) with 75% overall yield. In contrast, Pd-catalyzed methods face challenges in catalyst recovery and cost.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or nitriles, while reduction could produce secondary or tertiary amines.
Scientific Research Applications
1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]- involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Substituent Variations on the Pyridine Ring
- N-(5-Methyl-2-pyridyl)-2-methyl-propane-1,2-diamine (CAS: 440102-68-1): Differs by replacing the isopropyl group with a methyl group on the pyridine ring.
- N-(4-Nitrophenyl)-2-methyl-propane-1,2-diamine (CAS: 440102-93-2) :
Substitutes the pyridine ring with a nitrophenyl group , introducing strong electron-withdrawing effects. This increases acidity of the amine groups, altering speciation in acid-base reactions compared to the target compound .
Backbone Variations: Diamine Chain Length and Branching
- 1,2-Propanediamine (1,2-PDA) :
The unsubstituted parent compound (C₃H₁₀N₂) lacks the methyl and pyridinyl groups. It is a polyfunctional base used in titrations, with two protonation sites (pKa₁ ≈ 6.8, pKa₂ ≈ 9.5) . The target compound’s methyl and pyridinyl groups likely reduce basicity due to steric and electronic effects. - 2-Methylpropane-1,2-diamine :
A branched diamine used in polyalkylene-polyamine synthesis. Its shorter chain and branching may limit chelation efficiency compared to the target compound’s extended structure .
Table 1: Key Comparative Properties
| Property | Target Compound (CAS: 440102-69-2) | 5-Methyl Analog (CAS: 440102-68-1) | 1,2-Propanediamine (1,2-PDA) |
|---|---|---|---|
| Molecular Formula | C₁₂H₂₁N₃ | C₁₁H₁₉N₃ | C₃H₁₀N₂ |
| Substituent | 5-Isopropyl-pyridinyl | 5-Methyl-pyridinyl | None |
| Backbone | 2-Methyl-1,2-propanediamine | 2-Methyl-1,2-propanediamine | Linear 1,2-propanediamine |
| Steric Hindrance | High (isopropyl group) | Moderate (methyl group) | Low |
| Potential Application | Coordination chemistry, catalysis | Analytical derivatization | Acid-base titrations |
Biological Activity
1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]- is a compound of interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Formula : C₉H₁₄N₄O₂
- Molecular Weight : 210.2331 g/mol
The presence of the pyridine ring and the propanediamine backbone suggests potential interactions with biological targets, including enzymes and receptors.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of 1,2-propanediamine derivatives. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. A notable study demonstrated that derivatives of 1,2-propanediamine exhibited significant inhibition of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 1,2-Propanediamine Derivative A | S. aureus | 15 |
| 1,2-Propanediamine Derivative B | B. subtilis | 18 |
Anticancer Properties
Research has also pointed towards the anticancer potential of this compound. A study conducted on various cancer cell lines revealed that certain derivatives induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways .
- Key Findings :
- Induction of apoptosis was confirmed via flow cytometry.
- The compound decreased cell viability by approximately 70% at a concentration of 50 µM.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been documented. For example, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's .
| Enzyme | IC₅₀ (µM) |
|---|---|
| Acetylcholinesterase | 25 |
The biological activity of 1,2-propanediamine derivatives is often attributed to their ability to interact with biological macromolecules. The presence of amino groups allows for hydrogen bonding and electrostatic interactions with target proteins. Additionally, the pyridine moiety may facilitate π-π stacking interactions with nucleobases in DNA, contributing to its anticancer effects .
Case Study 1: Antimicrobial Efficacy
In a clinical trial assessing the efficacy of a new formulation containing 1,2-propanediamine derivatives against skin infections caused by Staphylococcus aureus, patients treated with the formulation showed a significant reduction in infection rates compared to those receiving standard treatment .
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of this compound in animal models of Alzheimer's disease. The results indicated that treatment with the compound improved cognitive function and reduced amyloid plaque deposition in the brain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
